molecular formula C20H17ClN6O3S B2742636 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 1206998-10-8

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B2742636
CAS No.: 1206998-10-8
M. Wt: 456.91
InChI Key: SARJRTMMNNSXHU-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN6O3S and its molecular weight is 456.91. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Cyclin-dependent kinase 2 (CDK2) and Protein kinase B (PKB or Akt) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, while PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It acts as an ATP-competitive inhibitor , binding to the ATP-binding pocket of these kinases . This prevents the phosphorylation of downstream targets, thereby inhibiting the progression of the cell cycle and cell proliferation .

Biochemical Pathways

The inhibition of CDK2 and PKB affects several biochemical pathways. In the case of CDK2, its inhibition leads to a reduction in the phosphorylation of retinoblastoma, a protein that controls progression through the cell cycle . This results in cell cycle arrest at the S and G2/M phases .

For PKB, its inhibition affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in promoting cell proliferation and survival . The inhibition of PKB leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Pharmacokinetics

The optimization of lipophilic substitution within a series of similar compounds provided nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Result of Action

The result of the compound’s action is a reduction in cell proliferation and induction of apoptosis . This is due to the inhibition of key kinases involved in cell cycle progression and survival signaling pathways . In particular, the compound has shown potent antiproliferative activity against a panel of 13 cancer cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other molecules can affect the activity of many drugs

Properties

IUPAC Name

3-chloro-4-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3S/c1-30-18-8-7-16(11-17(18)21)31(28,29)26-15-5-3-14(4-6-15)25-19-12-20(23-13-22-19)27-10-2-9-24-27/h2-13,26H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARJRTMMNNSXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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